2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Thioether Formation: The benzothiazole ring is then reacted with a suitable thiol to form the thioether linkage.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting acetic acid hydrazide with the thioether compound.
Condensation Reaction: Finally, the thiophene ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetohydrazide moiety.
Substitution: Substitution reactions can take place at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Medicine
In medicine, research may focus on its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide lies in its combined structural features, which may confer distinct biological activities compared to its individual components or similar compounds.
Properties
Molecular Formula |
C15H13N3OS3 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H13N3OS3/c1-10(12-7-4-8-20-12)17-18-14(19)9-21-15-16-11-5-2-3-6-13(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
SJAUOCUCZZNWBB-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CS3 |
Origin of Product |
United States |
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